molecular formula C6H10BrCl B8081401 trans-1-Bromo-2-chlorocyclohexane CAS No. 13898-96-9

trans-1-Bromo-2-chlorocyclohexane

Cat. No.: B8081401
CAS No.: 13898-96-9
M. Wt: 197.50 g/mol
InChI Key: YUIQHWAQFBGYLI-UHFFFAOYSA-N
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Description

Trans-1-Bromo-2-chlorocyclohexane: is an organic compound with the molecular formula C(6)H({10})BrCl . It is a stereoisomer of 1-bromo-2-chlorocyclohexane, where the bromine and chlorine atoms are positioned on opposite sides of the cyclohexane ring. This compound is of interest in organic chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trans-1-Bromo-2-chlorocyclohexane can be synthesized through several methods:

    Halogenation of Cyclohexane: One common method involves the halogenation of cyclohexane using bromine and chlorine in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds via a free radical mechanism, leading to the formation of the trans isomer due to steric factors.

    Addition Reactions: Another method involves the addition of bromine and chlorine to cyclohexene. This reaction can be carried out in a non-polar solvent like carbon tetrachloride, where the trans isomer is favored due to anti-addition across the double bond.

Industrial Production Methods: Industrial production of this compound often involves the controlled halogenation of cyclohexane under specific conditions to maximize yield and selectivity for the trans isomer. This process may include the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Trans-1-Bromo-2-chlorocyclohexane can undergo nucleophilic substitution reactions, where the bromine or chlorine atom is replaced by another nucleophile. Common reagents include sodium hydroxide or potassium cyanide.

    Elimination Reactions: This compound can also undergo elimination reactions to form cyclohexene derivatives. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of cyclohexene.

    Oxidation and Reduction: While less common, this compound can be involved in oxidation and reduction reactions under specific conditions, leading to the formation of various cyclohexane derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.

    Elimination: Potassium tert-butoxide, heat.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, ether as solvent.

Major Products:

    Substitution: 1-Chloro-2-cyclohexanol, 1-Bromo-2-cyclohexanol.

    Elimination: Cyclohexene.

    Oxidation: Cyclohexanone.

    Reduction: Cyclohexane derivatives.

Scientific Research Applications

Chemistry: Trans-1-Bromo-2-chlorocyclohexane is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated cyclohexanes on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity makes it valuable for the synthesis of compounds with specific properties.

Mechanism of Action

The mechanism by which trans-1-Bromo-2-chlorocyclohexane exerts its effects depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the compound typically follows an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bonded to the leaving group (bromine or chlorine) from the opposite side, leading to inversion of configuration.

In elimination reactions, the compound follows an E2 mechanism, where the base abstracts a proton from the carbon adjacent to the leaving group, resulting in the formation of a double bond and the elimination of the leaving group.

Comparison with Similar Compounds

    Cis-1-Bromo-2-chlorocyclohexane: The cis isomer has the bromine and chlorine atoms on the same side of the cyclohexane ring, leading to different reactivity and physical properties.

    1-Bromo-2-fluorocyclohexane: This compound has a fluorine atom instead of chlorine, which significantly alters its chemical behavior due to the different electronegativity and size of fluorine.

    1-Bromo-2-iodocyclohexane: The presence of iodine instead of chlorine affects the compound’s reactivity, particularly in substitution and elimination reactions.

Uniqueness: Trans-1-Bromo-2-chlorocyclohexane is unique due to its specific stereochemistry, which influences its reactivity and the types of products formed in chemical reactions. The trans configuration often leads to different reaction pathways and products compared to its cis counterpart.

Properties

CAS No.

13898-96-9

Molecular Formula

C6H10BrCl

Molecular Weight

197.50 g/mol

IUPAC Name

1-bromo-2-chlorocyclohexane

InChI

InChI=1S/C6H10BrCl/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2

InChI Key

YUIQHWAQFBGYLI-UHFFFAOYSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)Cl)Br

SMILES

C1CCC(C(C1)Cl)Br

Canonical SMILES

C1CCC(C(C1)Cl)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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